molecular formula C26H22FN3O3S B3399751 2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1040646-43-2

2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Cat. No. B3399751
CAS RN: 1040646-43-2
M. Wt: 475.5 g/mol
InChI Key: STJXKPGXCMJCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a small molecule drug that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one involves the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is known to play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of other enzymes involved in cellular processes such as inflammation and cell signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition of these enzymes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one. One possible direction is to investigate its potential applications in other disease areas beyond cancer. Additionally, further research could be conducted to optimize the synthesis of this compound and improve its efficacy and safety. Finally, studies could be conducted to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.

properties

IUPAC Name

2-benzylsulfanyl-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c27-20-7-9-21(10-8-20)30-25(32)22-11-6-19(24(31)29-12-14-33-15-13-29)16-23(22)28-26(30)34-17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXKPGXCMJCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Reactant of Route 5
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.